
4-Bromo-2-(difluoromethoxy)-6-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(difluoromethoxy)-6-(methylsulfanyl)aniline is a complex organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-6-(methylsulfanyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The addition of a difluoromethoxy group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)-6-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-6-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and sulfur atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Comparison
Compared to similar compounds, 4-Bromo-2-(difluoromethoxy)-6-(methylsulfanyl)aniline is unique due to the presence of both difluoromethoxy and methylsulfanyl groups. These functional groups contribute to its distinct chemical properties and potential applications. For example, the difluoromethoxy group can enhance the compound’s lipophilicity, while the methylsulfanyl group can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H8BrF2NOS |
|---|---|
Molecular Weight |
284.12 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethoxy)-6-methylsulfanylaniline |
InChI |
InChI=1S/C8H8BrF2NOS/c1-14-6-3-4(9)2-5(7(6)12)13-8(10)11/h2-3,8H,12H2,1H3 |
InChI Key |
WUWIZKCYVMHNMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1N)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)

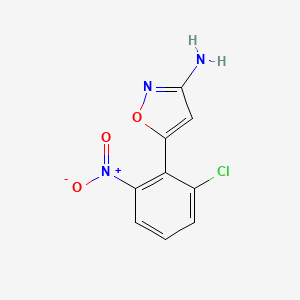
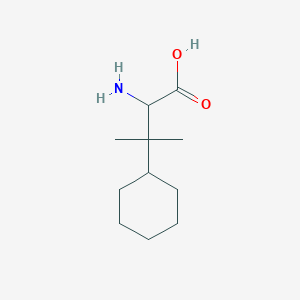
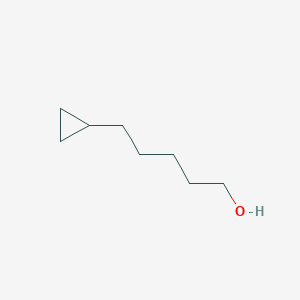
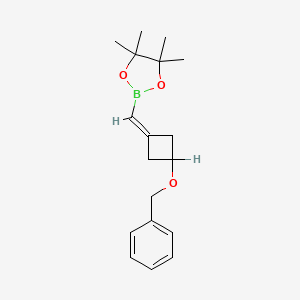
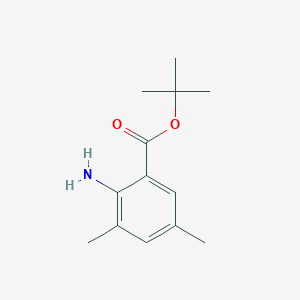

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
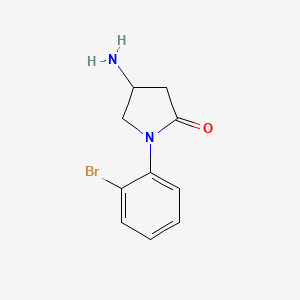
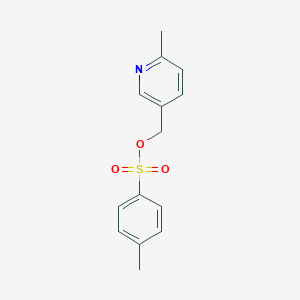
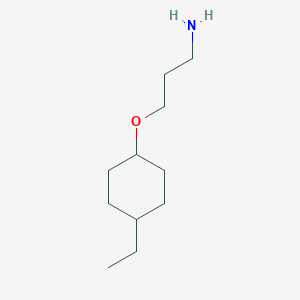
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
